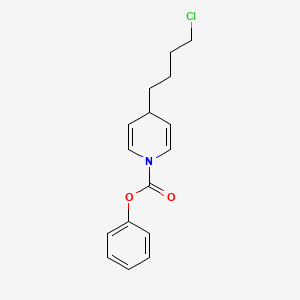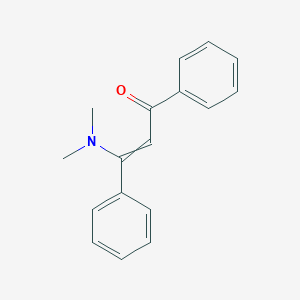
2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- is an organic compound that belongs to the class of enaminones. It is characterized by the presence of a dimethylamino group and two phenyl groups attached to a propenone backbone. This compound is known for its versatile applications in various fields of scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- typically involves the reaction of benzaldehyde with dimethylamine and acetophenone under basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes aldol condensation to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the preparation of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of various organic compounds and materials.
作用機序
The mechanism of action of 2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
類似化合物との比較
- 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one
- 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
Comparison:
- 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one: This compound also contains a dimethylamino group and a propenone backbone but has a pyridyl group instead of phenyl groups. It is used as a ligand in the preparation of metal complexes.
- 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has a methoxyphenyl group instead of phenyl groups. It is studied for its potential biological activities.
The uniqueness of 2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
112778-92-4 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC名 |
3-(dimethylamino)-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NO/c1-18(2)16(14-9-5-3-6-10-14)13-17(19)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChIキー |
PJGPZAIAGSXQAI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


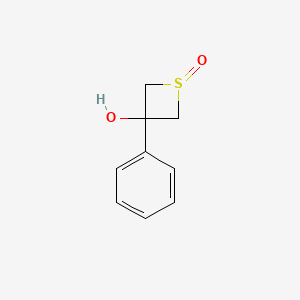
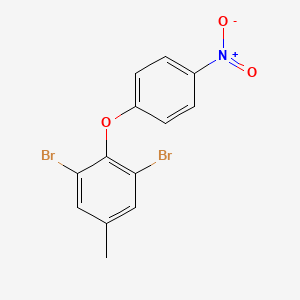
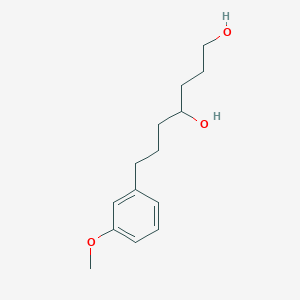
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
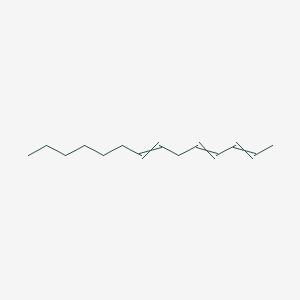
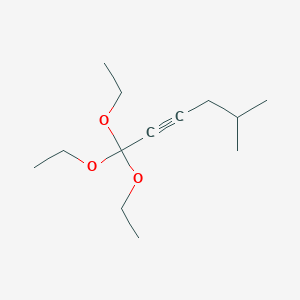


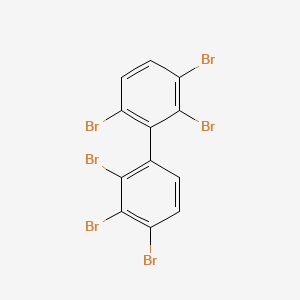
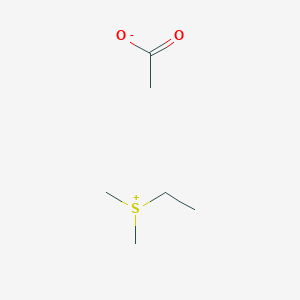
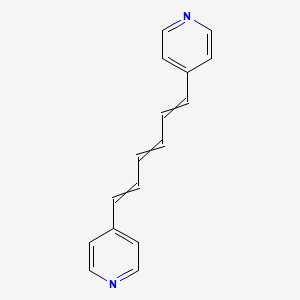
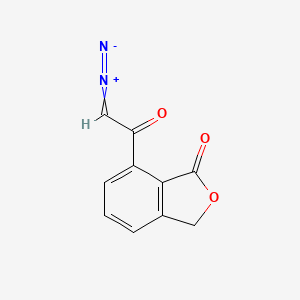
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
